![molecular formula C19H19ClN2O2S B2929981 3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-90-6](/img/structure/B2929981.png)
3-(2-chlorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, and the thione group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Biological Evaluation
A study by JagadeeshPrasad et al. (2015) synthesized Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating their promising antimicrobial activities. This suggests that similar compounds, including the one , could have potential applications in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Koksal et al. (2013) synthesized novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones and evaluated them for anti-inflammatory activity, highlighting the therapeutic potential of heterocyclic compounds in treating inflammation (Koksal et al., 2013).
Chemical Properties and Applications
Research by Soliman et al. (2015) on a hybrid compound involving 1,3,4-oxadiazole-thione and quinazolin-4-one focused on spectroscopic studies, tautomerism, and non-linear optical (NLO) properties, suggesting potential applications in materials science and photonics (Soliman et al., 2015).
A study by Iftikhar et al. (2019) on 1,3,4-oxadiazole derivatives as α-glucosidase inhibitors for potential diabetes treatment showcases the broad pharmacological applications of such heterocyclic compounds (Iftikhar et al., 2019).
Structural and Mechanistic Insights
Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from 1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition, providing insights into the mechanism of action and potential therapeutic applications (Bekircan et al., 2015).
Naganagowda and Padmashali (2010) explored the synthesis, antimicrobial, and anthelmintic activities of 3-chlorobenzothiophene-2-carbonylchloride derivatives, highlighting the potential for such compounds in treating parasitic infections (Naganagowda & Padmashali, 2010).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure with this compound, can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(2-chlorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-16-10-6-7-12-14-11-19(2,24-17(12)16)22(18(25)21-14)15-9-5-4-8-13(15)20/h4-10,14H,3,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZFGRJTSJMRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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